6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 303996-43-2
VCID: VC5371503
InChI: InChI=1S/C13H8ClN3S2/c14-10-3-1-9(2-4-10)8-19-12-11(7-15)17-5-6-18-13(17)16-12/h1-6H,8H2
SMILES: C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C#N)Cl
Molecular Formula: C13H8ClN3S2
Molecular Weight: 305.8

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

CAS No.: 303996-43-2

Cat. No.: VC5371503

Molecular Formula: C13H8ClN3S2

Molecular Weight: 305.8

* For research use only. Not for human or veterinary use.

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile - 303996-43-2

Specification

CAS No. 303996-43-2
Molecular Formula C13H8ClN3S2
Molecular Weight 305.8
IUPAC Name 6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Standard InChI InChI=1S/C13H8ClN3S2/c14-10-3-1-9(2-4-10)8-19-12-11(7-15)17-5-6-18-13(17)16-12/h1-6H,8H2
Standard InChI Key MKKGVTZPPJLVCZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s planar imidazo[2,1-b]thiazole scaffold is fused with a five-membered ring system containing nitrogen and sulfur atoms. The 4-chlorobenzylsulfanyl group at position 6 and the nitrile group at position 5 introduce steric and electronic modifications critical for interactions with biological targets . Key structural descriptors include:

  • SMILES: C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C#N)Cl

  • InChIKey: MKKGVTZPPJLVCZ-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight305.8 g/mol
LogP (Partition Coefficient)4.21
Topological Polar Surface Area (TPSA)41.09 Ų
Rotatable Bonds3

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves cyclization reactions using 2-aminothiazole derivatives. A common method involves:

  • Cyclization: Reacting 2-aminothiazole with 4-chlorobenzylsulfanyl-nitrile precursors in the presence of potassium carbonate under reflux .

  • Sonogashira Coupling: Introducing alkynyl groups via palladium-catalyzed cross-coupling, followed by triazole formation through click chemistry .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield
CyclizationK₂CO₃, EtOH, 70°C60–75%
IodinationN-Iodosuccinimide (NIS), DCM85–90%
Sonogashira CouplingPd(PPh₃)₂Cl₂, TMS-acetylene70–80%

Biological Activity and Mechanisms

Constitutive Androstane Receptor (CAR) Activation

This compound’s structural analogs, such as CITCO, are known CAR agonists. CAR activation modulates hepatic functions, including xenobiotic metabolism and lipid homeostasis . In vitro studies demonstrate that derivatives with imidazo[2,1-b]thiazole cores exhibit nanomolar EC₅₀ values for CAR activation (e.g., 0.022 μM for FLT3 inhibition) .

Table 3: Biological Activity of Selected Analogs

CompoundTargetIC₅₀/EC₅₀Cell Line/Model
CITCOCAR/PXR0.022 μMHepG2
Derivative 15dCAR0.015 μMPrimary Hepatocytes
Imidazo[2,1-b]thiazoleFLT30.002 μMMV4-11 AML

Applications and Future Directions

Drug Discovery

The compound’s CAR agonism positions it as a candidate for metabolic disorder therapeutics. Structural optimizations, such as replacing the oxime linker with triazoles, enhance stability and selectivity .

Material Science

Its conjugated π-system and electron-withdrawing nitrile group make it a potential building block for organic semiconductors .

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